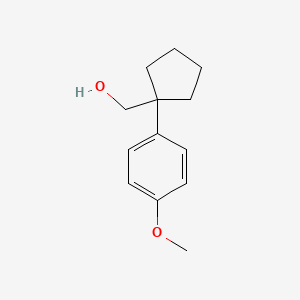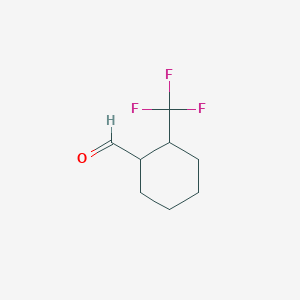
Cyclopentanemethanol, 1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanemethanol, 1-(4-methoxyphenyl)- is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.285 g/mol . It is characterized by a cyclopentane ring attached to a methanol group and a 4-methoxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, 1-(4-methoxyphenyl)- typically involves the reaction of cyclopentanone with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for Cyclopentanemethanol, 1-(4-methoxyphenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanemethanol, 1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce a cyclopentane derivative.
Aplicaciones Científicas De Investigación
Cyclopentanemethanol, 1-(4-methoxyphenyl)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Cyclopentanemethanol, 1-(4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The methoxyphenyl group can participate in π-π interactions, further affecting the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the methoxyphenyl group.
Cyclopentanol: Contains a hydroxyl group but lacks the methoxyphenyl group.
Cyclopentanecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
Cyclopentanemethanol, 1-(4-methoxyphenyl)- is unique due to the presence of both the cyclopentane ring and the methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Propiedades
Número CAS |
95266-26-5 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7,14H,2-3,8-10H2,1H3 |
Clave InChI |
AGYHMTRUWHLHCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)




![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
